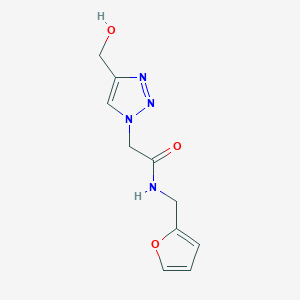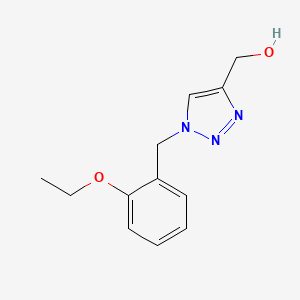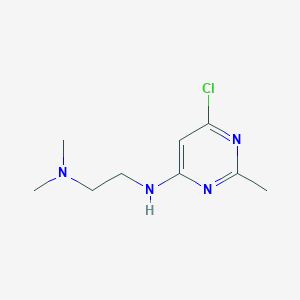![molecular formula C10H14ClN3O B1467536 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 1250072-07-1](/img/structure/B1467536.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Attached to this ring is a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring has a chloromethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 213.67 . The InChI code for the compound is 1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(13)5-14/h4,6-7,14H,1-3,5H2 .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrrolin-2-ones : The reaction of N-substituted 4-methyl-2-pyrrolidinones, which are structurally related to the compound of interest, with alkaline methoxide in methanol, leads to the formation of 5-methoxylated 3-pyrrolin-2-ones. These compounds are valuable intermediates for the development of agrochemicals and medicinal compounds, highlighting the versatility of pyrrolidinone derivatives in synthesizing complex molecules (Ghelfi et al., 2003).
Characterisation of Pyridinyl Methanone Derivatives : The condensation reaction of (6-methylpyridin-2-yl)methanol with pyridine-2-carbaldehyde at elevated temperatures led to the isolation of an unexpected compound, showcasing the unpredictable nature of organic synthesis and the importance of characterizing new compounds through spectroscopic and crystallographic methods (Percino et al., 2005).
Applications in Material Science
Crystal and Molecular Structure Analysis : Detailed analysis of crystal and molecular structures, such as the study on (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone, provides insights into the intermolecular interactions and stability of molecular crystals. This knowledge is crucial for material science applications, where the arrangement of molecules within a crystal can significantly affect material properties (Lakshminarayana et al., 2009).
Biocatalysis and Green Chemistry
Production of Chiral Intermediates : The use of Kluyveromyces sp. for the stereoselective reduction of ketones to produce chiral alcohols, such as the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, illustrates the potential of biocatalysis in green chemistry. This approach not only offers a high degree of selectivity but also aligns with sustainable practices by utilizing microbial cells for chemical transformations (Ni et al., 2012).
Safety and Hazards
properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-2-3-8(14)6-15/h5,8,15H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUWACYCPLJASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467456.png)


![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467460.png)


![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)